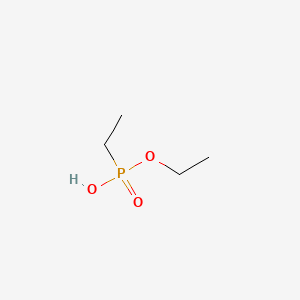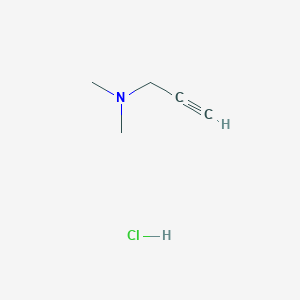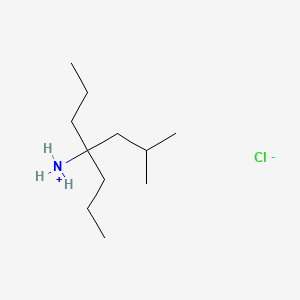
Phosphonic acid, ethyl-, monoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(ethyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of ethoxy(ethyl)phosphinic acid includes a phosphorus atom bonded to an ethoxy group and an ethyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethoxy(ethyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of ethylphosphinic acid with ethanol under acidic conditions. Another method includes the use of ethylphosphinic dichloride, which reacts with ethanol to form ethoxy(ethyl)phosphinic acid. The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of ethoxy(ethyl)phosphinic acid often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethoxy(ethyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert ethoxy(ethyl)phosphinic acid to phosphine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as thionyl chloride or phosphorus trichloride, facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Ethoxy(ethyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.
Medicine: Research explores its use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Ethoxy(ethyl)phosphinic acid is employed in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which ethoxy(ethyl)phosphinic acid exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can mimic phosphate groups, allowing it to bind to enzymes and other proteins, thereby inhibiting their activity. This property makes it a valuable tool in drug design, particularly for developing enzyme inhibitors. The compound’s ability to form stable complexes with metals also underlies its use in coordination chemistry and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Ethoxy(ethyl)phosphinic acid can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphinic acids: Ethoxy(ethyl)phosphinic acid is a derivative of phosphinic acids, which are characterized by the presence of a P-H bond.
Phosphine oxides: These compounds are oxidation products of phosphinic acids and have different chemical properties.
Uniqueness: Ethoxy(ethyl)phosphinic acid is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
53396-55-7 |
|---|---|
Molekularformel |
C4H11O3P |
Molekulargewicht |
138.10 g/mol |
IUPAC-Name |
ethoxy(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6) |
InChI-Schlüssel |
YJCXKNNURGCXFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)










![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
